molecular formula C16H17N3O3S B2441152 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide CAS No. 2034337-22-7

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide

Cat. No.: B2441152
CAS No.: 2034337-22-7
M. Wt: 331.39
InChI Key: WWQJERAVIIDCDB-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S with a molecular weight of 384.4 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety which is known to influence its biological properties.

PropertyValue
Molecular FormulaC17H16N6O3S
Molecular Weight384.4 g/mol
CAS Number2034544-18-6

Research indicates that compounds similar to this compound may exhibit antimicrobial and anti-inflammatory properties. These effects are often attributed to their ability to interact with specific biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, in vitro assays demonstrated that certain analogs effectively inhibited the growth of various bacterial strains.

2. Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase activity, a key enzyme in melanin production. In cell-based experiments using B16F10 cells:

  • IC50 Values : The compound exhibited an IC50 value indicating its potency compared to standard inhibitors like kojic acid.
CompoundIC50 (µM)
Kojic Acid24.09
N-(1,3-dimethyl...)1.12 (strongest analog)

This suggests that the compound may be a potent agent for skin lightening applications.

3. Cytotoxicity Assessment

Cytotoxicity tests revealed that the compound did not exhibit significant toxicity at concentrations below 20 µM in B16F10 cells over 48 and 72-hour periods. This is crucial for its potential use in therapeutic applications.

Case Studies

Several studies have been conducted to assess the biological activity of related compounds:

  • Study on Antimicrobial Effects : An investigation into the antimicrobial effects of thiadiazole derivatives indicated that modifications to the structure could enhance efficacy against resistant bacterial strains.
  • Tyrosinase Inhibition Study : A comparative study highlighted that analogs with specific substitutions on the thiadiazole ring showed improved inhibition of tyrosinase compared to traditional inhibitors.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide exhibit significant antitumor properties. Preliminary studies have shown that this compound can inhibit cell division in various cancer cell lines by disrupting DNA synthesis pathways. For instance, at concentrations below 50 µM, related thiadiazole derivatives have been reported to significantly inhibit DNA and RNA synthesis without affecting protein synthesis. This reversible inhibition suggests its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against a range of pathogens. Similar thiadiazole derivatives have been shown to interfere with nucleic acid synthesis in bacteria, leading to reduced growth and viability. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria. Studies indicate that the compound's ability to disrupt bacterial replication processes positions it as a candidate for developing new antimicrobial agents.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of thiadiazole derivatives on cancer cells. It was found that these compounds significantly inhibited DNA synthesis at low concentrations. The study highlighted the reversible nature of this inhibition upon removal of the compound, suggesting its potential for therapeutic application.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The results showed effective inhibition of bacterial growth through interference with replication processes. The study emphasized the importance of further research into this compound's potential as an antimicrobial agent.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11-6-4-5-7-13(11)16(20)17-12-8-9-14-15(10-12)19(3)23(21,22)18(14)2/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQJERAVIIDCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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